3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular structure that includes a phenyl ring substituted with two methyl groups and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2,6-dimethylphenyl magnesium bromide reacts with ethyl oxalate, followed by hydrolysis to yield the desired product . Another method includes the Friedel-Crafts acylation of 2,6-dimethylphenyl with chloroacetic acid, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid.
Reduction: 3-(2,6-Dimethylphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other signaling pathways and receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid: An oxidized derivative with similar structural features.
3-(2,6-Dimethylphenyl)-2-hydroxypropanol: A reduced form with an alcohol group instead of a carboxylic acid.
Uniqueness
3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
MMJQTRHATJJEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)O |
Origin of Product |
United States |
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